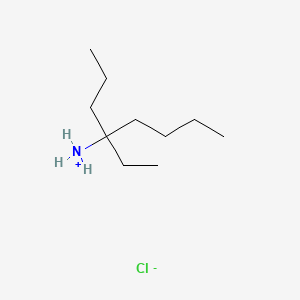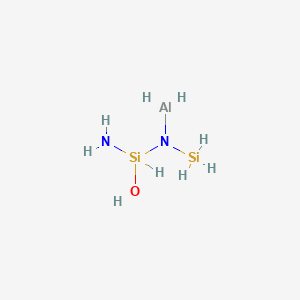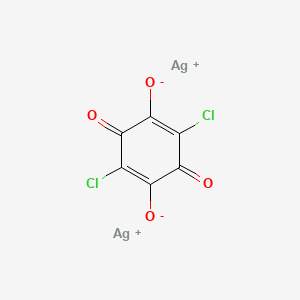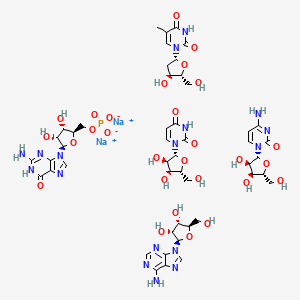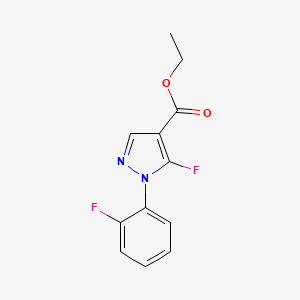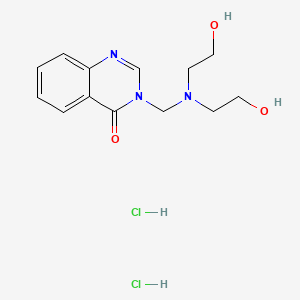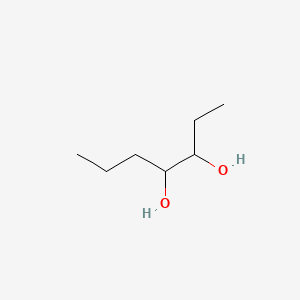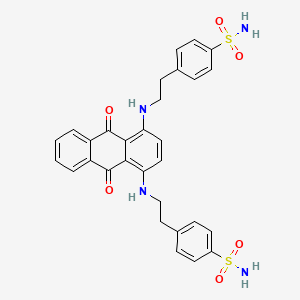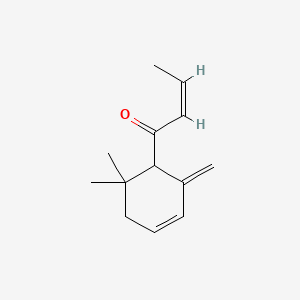
1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one is an organic compound characterized by a cyclohexene ring with a dimethyl substitution and a butenone side chain. This compound is known for its applications in various fields, including perfumery and flavoring, due to its unique aromatic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one typically involves the condensation of citral with pentane-2-one, followed by cyclization and hydrogenation . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized conditions for higher yield and purity. The process may include additional purification steps such as distillation or recrystallization to achieve the desired quality for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or carbonyl groups within the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can introduce new functional groups, such as halides or amines, into the molecule.
Aplicaciones Científicas De Investigación
1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of perfumes and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-butanol: Another compound with a similar cyclohexene ring structure but different functional groups.
1-(2,6,6-Trimethylcyclohexyl)-hexane-3-ol: A compound used in perfumery with a similar cyclohexyl structure but different side chains.
Uniqueness
1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one is unique due to its specific combination of a dimethyl-substituted cyclohexene ring and a butenone side chain. This structure imparts distinct aromatic properties and reactivity, making it valuable in various applications, particularly in the fragrance and flavor industries.
Propiedades
Número CAS |
57020-37-8 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
(Z)-1-(6,6-dimethyl-2-methylidenecyclohex-3-en-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,12H,2,9H2,1,3-4H3/b7-5- |
Clave InChI |
NTFPXECSILEYKG-ALCCZGGFSA-N |
SMILES isomérico |
C/C=C\C(=O)C1C(=C)C=CCC1(C)C |
SMILES canónico |
CC=CC(=O)C1C(=C)C=CCC1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



